
2,2'-Bipyridine-4,4'-dicarboxamide
Overview
Description
2,2'-Bipyridine-4,4'-dicarboxamide is a bipyridine derivative functionalized with carboxamide groups at the 4,4' positions. Its synthesis typically involves amidation of [2,2'-bipyridine]-4,4'-dicarboxylic acid using coupling reagents like HATU in DMF, as demonstrated in the preparation of N⁴,N⁴'-dimethyl derivatives . The carboxamide groups enhance solubility in polar organic solvents and provide hydrogen-bonding capabilities, making it a versatile ligand for metal coordination. Applications span photophysics (e.g., Ruthenium complexes for electrochemiluminescence (ECL)) , anticancer drug design (e.g., platinum and ruthenium complexes) , and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine-4,4’-dicarboxamide typically involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid with ammonia or amines. One common method includes the following steps :
Starting Material: 2,2’-Bipyridine-4,4’-dicarboxylic acid.
Reagents: Ammonia or primary amines.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 100-150°C) for several hours.
Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for 2,2’-Bipyridine-4,4’-dicarboxamide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine-4,4’-dicarboxamide undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as copper, nickel, and iridium.
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The carboxamide groups can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the carboxamide groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination with metal ions results in metal-ligand complexes, while substitution reactions yield various substituted bipyridine derivatives .
Scientific Research Applications
Catalytic Applications
1.1 Catalysis in CO2 Cycloaddition
One of the prominent applications of 2,2'-bipyridine-4,4'-dicarboxamide is in the synthesis of coordination polymers for catalyzing carbon dioxide (CO2) cycloaddition reactions. Research indicates that when combined with metal ions such as zinc (Zn) and lanthanides (Ln), it enhances the catalytic performance at ambient pressure. This application is critical for developing sustainable processes to convert CO2 into valuable chemicals, addressing environmental concerns related to greenhouse gas emissions .
1.2 Photocatalytic Performance
The compound has also been investigated for its role as an anchoring unit in iridium (III) complexes aimed at improving photocatalytic performance. Studies demonstrate that incorporating this compound increases the efficiency of these complexes in light-driven chemical reactions, which is essential for applications in solar energy conversion and environmental remediation .
Material Science Applications
2.1 Dye-Sensitized Solar Cells
In material science, this compound has been used to develop new ligands that improve the performance of dye-sensitized solar cells (DSSCs). By combining this compound with multi-walled carbon nanotubes, researchers have created systems that exhibit enhanced light absorption and charge transfer efficiency. This advancement is significant for increasing the overall efficiency of solar energy devices .
2.2 Perovskite Nanocrystals
Recent studies have explored the use of this compound in engineering cesium lead bromide (CsPbBr3) perovskite nanocrystals. The incorporation of this compound has led to improvements in photoluminescence quantum yield and stability, making it suitable for display technologies and optoelectronic applications .
Biochemical Applications
3.1 DNA and Protein Binding Studies
The compound has shown promising results in biochemical applications, particularly regarding DNA and protein binding affinities. Research indicates that the incorporation of carboxylic acid functionalities enhances the binding strength of complexes formed with DNA. This property is crucial for developing targeted drug delivery systems and understanding molecular interactions in biological systems .
3.2 Anticancer Activity
Studies have also assessed the cytotoxicity of ruthenium complexes containing this compound against various cancer cell lines. The results indicate significant selectivity towards cancer cells compared to normal cells, suggesting potential applications in cancer therapy .
Data Tables
Mechanism of Action
The mechanism by which 2,2’-Bipyridine-4,4’-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, binding to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal, facilitating various catalytic and redox processes . The carboxamide groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Structural and Electronic Modifications
Key bipyridine derivatives differ in substituent groups, influencing their electronic properties, solubility, and coordination behavior:
Coordination Chemistry and Metal Complexes
- Ru Complexes: Dicarboxamide: Forms stable Ru(II) complexes with tunable ECL properties via electron transfer between intermediates . The amide groups enable functionalization (e.g., amino acid conjugation) for sensor development . Dicarboxylic Acid (dcbpy): Anchors to TiO₂ in DSSCs but lacks the hydrogen-bonding versatility of amides . Dimethyl (dmbpy): Produces hydrophobic Ru complexes with slower hydrolysis kinetics, enhancing DNA interaction .
Pt Complexes :
- Dicarboxamide ligands in Pt(II) complexes exhibit dual-stage antimalarial activity, attributed to their balanced lipophilicity and hydrogen-bonding capacity .
Biological Activity
2,2'-Bipyridine-4,4'-dicarboxamide (Dcbpy) is a chemical compound characterized by its dual functional groups and significant electronic interactions. With the molecular formula C₁₂H₁₀N₄O₂ and a molecular weight of 242.23 g/mol, it has garnered attention for its potential biological activities, particularly as an antibacterial and antifungal agent. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
Dcbpy features two pyridine rings connected at the 2-position, with carboxamide groups at the 4,4'-positions. This arrangement enhances its coordination properties and electronic stabilization. The compound appears as a white crystalline solid with a melting point exceeding 250 °C.
The biological activity of Dcbpy is primarily attributed to its ability to chelate metal ions, which disrupts essential metal-dependent enzymatic processes in target organisms. This chelation can inhibit bacterial growth by interfering with metabolic pathways that rely on metal ions.
Target Interactions
- Antibacterial Activity : Dcbpy has demonstrated significant antibacterial effects against various strains of bacteria. Its mechanism involves binding to essential metal ions required for bacterial growth and metabolism.
- Antifungal Activity : Similar to its antibacterial properties, Dcbpy exhibits antifungal activity by disrupting metal-dependent enzymatic functions in fungi .
Antimicrobial Studies
A study investigating the antimicrobial properties of Dcbpy revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showcasing its potential as a therapeutic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Studies
- Antibiofilm Activity : Research on Dcbpy complexes has shown promising results in preventing biofilm formation on medical devices, which is critical in reducing hospital-acquired infections .
- Anticancer Properties : Recent studies have explored the anticancer potential of Dcbpy when complexed with ruthenium. These complexes exhibited cytotoxic effects on cancer cells, inducing apoptosis and reducing cell viability significantly .
Applications in Scientific Research
Dcbpy's unique properties make it valuable across several domains:
- Coordination Chemistry : As a ligand in coordination chemistry, it forms stable complexes with transition metals, enhancing their catalytic properties.
- Material Science : Its role in dye-sensitized solar cells (DSSCs) showcases its potential in energy conversion technologies.
- Medical Research : Investigated for drug delivery systems and diagnostic imaging agents due to its ability to form stable complexes with biologically relevant metals .
Properties
IUPAC Name |
2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNYHCXTYJJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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